molecular formula C14H17N3O2 B2992832 2-(cyclopropylmethyl)-4-(3-methoxyphenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 860784-81-2

2-(cyclopropylmethyl)-4-(3-methoxyphenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one

Cat. No.: B2992832
CAS No.: 860784-81-2
M. Wt: 259.309
InChI Key: OPRIVBHMKFTFBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(cyclopropylmethyl)-4-(3-methoxyphenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one belongs to the 1,2,4-triazol-3-one class of heterocyclic molecules. Its structure features:

  • 3-Methoxyphenyl at position 4, introducing an electron-donating group that may enhance solubility and modulate receptor interactions.
  • Methyl at position 5, a simple substituent influencing electronic and steric properties.

Properties

IUPAC Name

2-(cyclopropylmethyl)-4-(3-methoxyphenyl)-5-methyl-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2/c1-10-15-16(9-11-6-7-11)14(18)17(10)12-4-3-5-13(8-12)19-2/h3-5,8,11H,6-7,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPRIVBHMKFTFBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)N1C2=CC(=CC=C2)OC)CC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(cyclopropylmethyl)-4-(3-methoxyphenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one is a member of the triazole family, which has gained attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available literature.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

  • Molecular Formula : C13H16N4O2
  • Molecular Weight : 252.30 g/mol
  • IUPAC Name : this compound

This compound features a triazole ring that is known for its role in various biological interactions.

Antimicrobial Activity

Research indicates that compounds with triazole structures exhibit significant antimicrobial properties. For instance, studies have shown that similar triazoles can inhibit the growth of various bacterial strains and fungi. The mechanism often involves interference with cell wall synthesis or disruption of metabolic pathways critical for microbial survival.

Anticancer Properties

Triazole derivatives have been investigated for their anticancer potential. In vitro studies suggest that this compound may induce apoptosis in cancer cells through the activation of caspase pathways. This apoptotic effect is crucial for developing new chemotherapeutic agents.

Enzyme Inhibition

This compound has shown promise as an inhibitor of specific enzymes involved in disease processes. For example, it may act as an inhibitor of phosphoinositide 3-kinase (PI3K), which plays a significant role in cancer cell proliferation and survival. The inhibition of PI3K can lead to reduced tumor growth and enhanced sensitivity to other anticancer therapies.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various triazole derivatives against a panel of pathogens. The results indicated that compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) in the low micromolar range against Gram-positive bacteria .

Case Study 2: Anticancer Activity

In a preclinical trial focused on breast cancer models, this compound demonstrated significant tumor growth inhibition compared to controls. The study highlighted the compound's ability to induce apoptosis and inhibit cell cycle progression in cancer cells .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound's ability to inhibit key enzymes involved in metabolic pathways contributes to its anticancer and antimicrobial effects.
  • Induction of Apoptosis : By activating intrinsic apoptotic pathways through caspase activation.
  • Cell Cycle Arrest : Interfering with cell cycle regulators leads to halted proliferation in cancer cells.

Comparison with Similar Compounds

Substituent Variations and Physical Properties

The following table compares key structural analogs, focusing on substituent effects and physical properties:

Compound Name / ID Substituents (Positions 2, 4, 5) Melting Point (°C) Synthesis Yield (%) Key Evidence
Target Compound 2: Cyclopropylmethyl
4: 3-Methoxyphenyl
5: Methyl
Not reported Not reported
GSK2194069 2: Pyrrolidinylmethyl (cyclopropanecarbonyl)
4: Benzofuran-6-ylphenyl
5: Methyl
Not reported Commercial (pre-synthesized)
9b 2: Piperazinylpropyl
4: 4-Chlorobenzyl
5: Methyl
214–216 81
5e 2: Dichlorobenzyloxyethyl
4: (2-Hydroxyphenyl)methyleneamino
5: Methyl
Not reported 80
4-(4-Chlorophenyl)-1-(cyclopropylmethyl)-3-methyl-1H-1,2,4-triazol-5(4H)-one 2: Cyclopropylmethyl
4: 4-Chlorophenyl
5: Methyl
Not reported Not reported

Key Observations :

  • Substituent Position : The 3-methoxyphenyl group in the target compound contrasts with 4-chlorophenyl in , where chlorine’s electron-withdrawing nature may reduce solubility compared to the methoxy group.
  • Synthetic Accessibility : High yields (e.g., 81% for 9b ) are achieved with chlorobenzyl substituents, suggesting that electron-withdrawing groups may facilitate crystallization.

Key Trends :

  • Methoxy Groups : The 3-methoxyphenyl in the target compound aligns with antifungal agents in , where methoxy groups enhance hydrogen bonding with fungal enzymes.
  • Halogenated Analogs : Chlorine or fluorine substituents (e.g., ) improve metabolic stability but may reduce solubility.

Q & A

Q. What are the established synthetic routes for this triazolone derivative, and how are intermediates characterized?

The compound is typically synthesized via cyclocondensation reactions of hydrazine derivatives with carbonyl-containing precursors. Key steps include refluxing intermediates with sodium in ethanol, followed by alkylation or aryl substitution. Intermediates are characterized using IR spectroscopy (to confirm carbonyl and triazole ring formation), 1H^1 \text{H}- and 13C^{13} \text{C}-NMR (to verify substituent positions and cyclopropane geometry), and LC-MS (to confirm molecular weight and purity). Recrystallization in ethanol or ethanol/water mixtures improves yield and purity .

Q. Which spectroscopic and chromatographic techniques are critical for structural confirmation?

Essential techniques include:

  • IR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm1^{-1}, triazole ring vibrations).
  • NMR spectroscopy : 1H^1 \text{H}-NMR resolves cyclopropylmethyl protons (δ ~0.5–1.5 ppm) and methoxyphenyl aromatic protons (δ ~6.5–7.5 ppm). 13C^{13} \text{C}-NMR confirms quaternary carbons in the triazole ring.
  • LC-MS : Validates molecular ion peaks and detects impurities.
  • X-ray crystallography (if crystals are obtainable): Provides definitive proof of stereochemistry and crystal packing .

Advanced Research Questions

Q. How can density functional theory (DFT) predict electronic properties or reactivity?

DFT calculations (e.g., using the Colle-Salvetti correlation-energy formula) model the compound’s electron density distribution, HOMO-LUMO gaps, and reactive sites. Local kinetic-energy density analysis helps predict regioselectivity in substitution reactions. These methods are validated by comparing computed IR/NMR spectra with experimental data .

Q. How to resolve contradictions in antimicrobial activity data across studies?

Discrepancies may arise from variations in microbial strains, assay protocols (e.g., broth microdilution vs. agar diffusion), or compound purity. Standardize testing using:

  • Consistent microbial panels (e.g., ATCC strains).
  • Controlled solvent systems (e.g., DMSO concentration ≤1% to avoid toxicity).
  • Dose-response curves to calculate MIC/MBC values. Cross-reference with structural analogs (e.g., 4-(4-chlorophenyl) derivatives) to identify substituent-specific trends .

Q. What strategies optimize pharmacokinetic properties without compromising bioactivity?

  • Molecular docking : Screen against target proteins (e.g., fungal CYP51) to retain binding affinity while modifying logP (e.g., replacing methoxyphenyl with polar groups).
  • ADME analysis : Predict metabolic stability (e.g., cytochrome P450 interactions) and bioavailability. Introduce methyl or cyclopropyl groups to slow hepatic clearance.
  • Prodrug synthesis : Mask polar groups (e.g., hydroxylation of methoxy groups) to enhance membrane permeability .

How does the substitution pattern influence bioactivity? Design a structure-activity relationship (SAR) study.

  • Variation of aryl groups : Compare 3-methoxyphenyl vs. 4-chlorophenyl analogs to assess electronic effects on antimicrobial potency.
  • Cyclopropylmethyl vs. alkyl chains : Evaluate steric effects on target binding using X-ray crystallography or molecular dynamics simulations.
  • Triazole ring modifications : Introduce thiol or methyl groups at position 5 to test conformational flexibility .

Methodological Notes

  • Contradiction analysis : Use meta-analysis frameworks to harmonize data from disparate studies, focusing on variables like solvent polarity, temperature, and microbial growth phase .
  • Advanced characterization : Pair NMR with NOESY/ROESY experiments to resolve stereochemical ambiguities in cyclopropane substituents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.